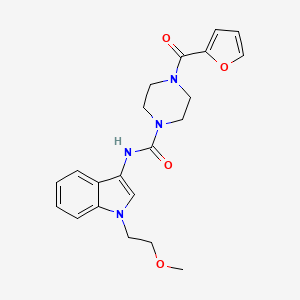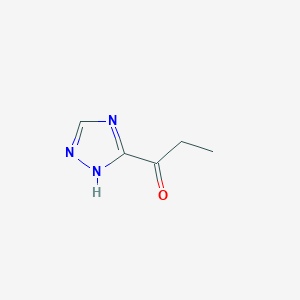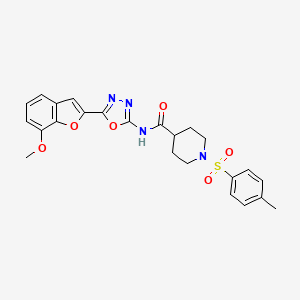![molecular formula C19H25Cl2N5OS B2512032 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331148-39-0](/img/structure/B2512032.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride" is a chemical entity that appears to be designed for pharmacological purposes, potentially as an antiallergic agent. The structure of the compound suggests that it may interact with biological systems through various mechanisms, possibly involving interactions with receptors or enzymes that are implicated in allergic responses.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, compounds with similar structural motifs have been synthesized through the condensation of cyanoacrylamides with alkylhydrazines in formic acid . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 6-chlorobenzo[d]thiazol-2-yl and dimethylaminopropyl substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are known to influence biological activity. The presence of a pyrazole ring, a common scaffold in medicinal chemistry, suggests that the compound could interact with a variety of biological targets. The dimethylamino group, as indicated by related studies, can enhance activity due to its electronic effects and hydrophobic character .
Chemical Reactions Analysis
The compound's reactivity can be inferred from related structures. For example, pyrazole carboxamides have been shown to react with thiols to form tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the compound may also undergo nucleophilic substitution reactions with sulfur-containing nucleophiles, potentially leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure and related compounds. The presence of a hydrochloride salt form indicates that the compound is likely to be water-soluble, which is advantageous for biological studies. The hydrophobic and steric effects of the substituents on the pyrazine ring are known to correlate with anti-allergic activity, as seen in similar compounds .
Aplicaciones Científicas De Investigación
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against various cancer cell lines, showing significant potency in some cases, which indicates potential applications in cancer research and treatment (Deady et al., 2003).
Heterocyclic Analogs as Medicinal Substances
- Thiochromono[3,2-d]pyrazoles, formed through specific reactions, serve as structural analogs of known medicinal substances, suggesting a pathway for developing new therapeutic agents (Sarenko et al., 1972).
Antibacterial Agents
- A novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).
Anticancer and Anti-inflammatory Agents
- Synthesis of novel pyrazolopyrimidines derivatives showed significant anticancer and anti-5-lipoxygenase activities, suggesting their utility in the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Activities
- New thiazole and pyrazole derivatives based on a specific moiety demonstrated antimicrobial activities, presenting a new avenue for antimicrobial drug development (Gouda et al., 2010).
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5OS.ClH/c1-5-25-16(11-13(2)22-25)18(26)24(10-6-9-23(3)4)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYXKZWWQQUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)


![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)
![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)

